Cas no 1178054-55-1 (2-Chloro-5-(pyridin-3-yl)benzoic acid)

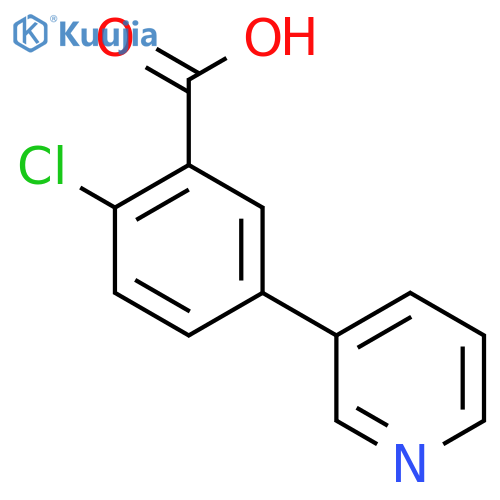

1178054-55-1 structure

商品名:2-Chloro-5-(pyridin-3-yl)benzoic acid

2-Chloro-5-(pyridin-3-yl)benzoic acid 化学的及び物理的性質

名前と識別子

-

- 2-chloro-5-(pyridin-3-yl)benzoic acid

- 2-Chloro-5-(pyridin-3-yl)benzoic acid

-

- インチ: 1S/C12H8ClNO2/c13-11-4-3-8(6-10(11)12(15)16)9-2-1-5-14-7-9/h1-7H,(H,15,16)

- InChIKey: KJRJZWBWVJWKAI-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC(=CC=1C(=O)O)C1C=NC=CC=1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 259

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 50.2

2-Chloro-5-(pyridin-3-yl)benzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1085825-1.0g |

2-chloro-5-(pyridin-3-yl)benzoic acid |

1178054-55-1 | 1g |

$728.0 | 2023-06-10 | ||

| Enamine | EN300-1085825-10g |

2-chloro-5-(pyridin-3-yl)benzoic acid |

1178054-55-1 | 95% | 10g |

$3929.0 | 2023-10-27 | |

| Alichem | A013026535-250mg |

2-Chloro-5-(pyridin-3-yl)benzoic acid |

1178054-55-1 | 97% | 250mg |

$499.20 | 2023-09-04 | |

| Alichem | A013026535-1g |

2-Chloro-5-(pyridin-3-yl)benzoic acid |

1178054-55-1 | 97% | 1g |

$1564.50 | 2023-09-04 | |

| Enamine | EN300-1085825-5g |

2-chloro-5-(pyridin-3-yl)benzoic acid |

1178054-55-1 | 95% | 5g |

$2650.0 | 2023-10-27 | |

| Enamine | EN300-1085825-10.0g |

2-chloro-5-(pyridin-3-yl)benzoic acid |

1178054-55-1 | 10g |

$3131.0 | 2023-06-10 | ||

| Enamine | EN300-1085825-0.5g |

2-chloro-5-(pyridin-3-yl)benzoic acid |

1178054-55-1 | 95% | 0.5g |

$877.0 | 2023-10-27 | |

| Enamine | EN300-1085825-2.5g |

2-chloro-5-(pyridin-3-yl)benzoic acid |

1178054-55-1 | 95% | 2.5g |

$1791.0 | 2023-10-27 | |

| Enamine | EN300-1085825-0.1g |

2-chloro-5-(pyridin-3-yl)benzoic acid |

1178054-55-1 | 95% | 0.1g |

$804.0 | 2023-10-27 | |

| Enamine | EN300-1085825-0.25g |

2-chloro-5-(pyridin-3-yl)benzoic acid |

1178054-55-1 | 95% | 0.25g |

$840.0 | 2023-10-27 |

2-Chloro-5-(pyridin-3-yl)benzoic acid 関連文献

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524

-

Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423

1178054-55-1 (2-Chloro-5-(pyridin-3-yl)benzoic acid) 関連製品

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 157047-98-8(Benzomalvin C)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 2554-94-1(6-(Dimethylamino)hexanal)

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1178054-55-1)2-Chloro-5-(pyridin-3-yl)benzoic acid

清らかである:99%

はかる:1g

価格 ($):461.0